molecular formula C18H17I2NO3 B11113579 butyl 4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}benzoate

butyl 4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}benzoate

Cat. No.: B11113579
M. Wt: 549.1 g/mol
InChI Key: QYRYWTFAGNILDE-UHFFFAOYSA-N
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Description

Butyl 4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}benzoate is an organic compound that features a butyl ester group attached to a benzoate moiety, which is further substituted with a hydroxy-diiodophenyl group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}benzoate typically involves the following steps:

    Formation of the Schiff Base: The reaction between 4-aminobenzoic acid and 2-hydroxy-3,5-diiodobenzaldehyde in the presence of a suitable solvent (e.g., ethanol) under reflux conditions leads to the formation of the Schiff base intermediate.

    Esterification: The Schiff base intermediate is then esterified with butanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a corresponding ketone or aldehyde.

    Reduction: The imine group (Schiff base) can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Butyl 4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of butyl 4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}benzoate is unique due to the presence of the hydroxy-diiodophenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H17I2NO3

Molecular Weight

549.1 g/mol

IUPAC Name

butyl 4-[(2-hydroxy-3,5-diiodophenyl)methylideneamino]benzoate

InChI

InChI=1S/C18H17I2NO3/c1-2-3-8-24-18(23)12-4-6-15(7-5-12)21-11-13-9-14(19)10-16(20)17(13)22/h4-7,9-11,22H,2-3,8H2,1H3

InChI Key

QYRYWTFAGNILDE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N=CC2=C(C(=CC(=C2)I)I)O

Origin of Product

United States

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